N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride
Description
Chemical Structure: This compound consists of a 1,2,4-oxadiazole core substituted at the 5-position with a 4-methylphenyl group. The ethanamine side chain is N-methylated and protonated as a hydrochloride salt.
Properties
IUPAC Name |
N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15N3O.ClH/c1-9-3-5-10(6-4-9)12-14-11(15-16-12)7-8-13-2;/h3-6,13H,7-8H2,1-2H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUQPJHJQBDDSPJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NO2)CCNC.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16ClN3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
253.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-[5-(4-methylphenyl)-1,2,4-oxadiazol-3-yl]ethanamine hydrochloride is a compound of significant interest in the field of medicinal chemistry due to its unique structure and biological activities. This article reviews its biological activity, mechanisms of action, and potential applications based on current research findings.
Chemical Structure and Properties
The compound has the molecular formula and features a 1,2,4-oxadiazole ring, which is known for its diverse biological activities. The presence of the 4-methylphenyl group enhances its lipophilicity and potential interactions with biological targets.
| Property | Value |
|---|---|
| Molecular Formula | |
| CAS Number | 1185296-01-8 |
| Molecular Weight | 253.73 g/mol |
| Solubility | Soluble in water |
| Hazard Classification | Irritant |
Target Receptors : The primary target of this compound is the trace amine-associated receptor 1 (TAAR1). This receptor is involved in various neurological processes and is a target for drugs aimed at treating psychiatric disorders.
Biochemical Pathways : Upon binding to TAAR1, the compound activates intracellular signaling cascades that may influence neurotransmitter release and neuronal excitability. This mechanism suggests potential applications in neuropharmacology.
Biological Activities
Recent studies have highlighted various biological activities attributed to this compound:
- Antioxidant Activity : Research indicates that oxadiazole derivatives exhibit significant radical scavenging properties. For instance, compounds similar to this compound have shown radical scavenging activity ranging from 32% to 87% at concentrations of 25 µM .
- Anti-inflammatory Effects : In vivo studies have demonstrated that oxadiazole derivatives can inhibit edema significantly. For example, compounds in this class have been shown to reduce carrageenan-induced paw edema by up to 82% at a dose of 25 mg/kg .
- Cytotoxicity Against Cancer Cells : Preliminary findings suggest that the compound may possess cytotoxic properties against various cancer cell lines. Structure-activity relationship (SAR) studies indicate that modifications to the phenyl ring can enhance cytotoxic activity .
Case Studies
Several studies have explored the biological effects of similar compounds:
- Study on Oxadiazole Derivatives : A study evaluated a series of oxadiazole derivatives for their antioxidant and anti-inflammatory activities. The results indicated that these compounds could serve as lead structures for developing new therapeutic agents .
- Cytotoxicity Assessment : Another study assessed the cytotoxic effects of oxadiazole compounds on human cancer cell lines. The findings revealed that certain substitutions on the oxadiazole ring significantly increased their potency against cancer cells .
Comparison with Similar Compounds
Key Features :
- Molecular Formula : Likely $ C{12}H{14}ClN_3O $ (based on analogs with phenyl or methyl substituents).
- Molecular Weight : Estimated ~251.7 g/mol.
- Synthesis : Typically involves cyclization of amidoxime intermediates with activated carboxylic acid derivatives, followed by N-methylation and salt formation .
Structural Analogs and Substitution Effects
Table 1: Key Structural and Physicochemical Differences
Solubility and Stability
- Aqueous Solubility : The 4-methylphenyl derivative is less soluble than the methyl analog (177.63 g/mol compound: soluble in DMSO >50 mg/mL) but more soluble than the trifluoromethyl variant .
- Stability : Hydrochloride salts generally exhibit better crystallinity and thermal stability (e.g., melting points 178–179°C for nitrofuran analogs) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
